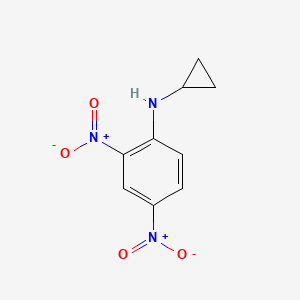

2-氯-3-甲基苯并肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-3-methylbenzhydrazide is a chemical compound that is part of a broader class of benzhydrazides, which are of interest in the field of organic chemistry due to their potential applications in medicinal chemistry and material science. Benzhydrazides can be modified to create various derivatives with different physical and chemical properties, which can be used for the synthesis of heterocyclic compounds, as well as in the development of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of benzhydrazide derivatives can involve multiple steps and various starting materials. For instance, the synthesis of 2-hydroxybenzhydrazide was achieved by reacting methyl salicylate with hydrazine hydrate in a solvent-free environment under ultrasonic conditions, which is a method that emphasizes green chemistry principles . Similarly, the synthesis of 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide was performed by reacting 5-methoxysalicylaldehyde with 3-chlorobenzohydrazide, showcasing the versatility of benzhydrazides in forming structurally diverse compounds .

Molecular Structure Analysis

The molecular structure of benzhydrazide derivatives can be characterized using various analytical techniques such as infrared and UV-vis spectra, and single crystal X-ray diffraction. For example, the crystal structure of 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide was determined to crystallize in the monoclinic space group with specific unit cell dimensions, providing insights into the molecular geometry and potential intermolecular interactions .

Chemical Reactions Analysis

Benzhydrazides can undergo a variety of chemical reactions to form different heterocyclic compounds. For instance, 3-substituted 3-hydroxyisoindolinones were converted to chlorophthalazines and 2-pyrazolyl benzohydrazides through reactions with hydrazine and subsequent chlorination or reaction with substituted hydrazines . These transformations demonstrate the reactivity of benzhydrazide derivatives and their utility in synthesizing novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzhydrazide derivatives can vary widely depending on their specific substituents and molecular structure. For example, the antibacterial and antifungal activities of synthesized hydrazone compounds were evaluated using the MTT method, indicating potential applications in the development of new antimicrobial agents . Additionally, the lipase and α-glucosidase inhibition activities of certain benzhydrazide derivatives were investigated, showing promising results for the development of enzyme inhibitors .

科学研究应用

绿色化学和合成方法

绿色化学的研究导致了苯并肼衍生物的创新合成方法。田晓雪(2011 年)的一项研究利用无溶剂超声波方法合成了 2-羟基苯并肼,突出了绿色化学中显着有效且环保的方法 田晓雪,2011。该方法强调了化学合成中可持续实践的重要性。

腙化合物的合成

衍生自苯并肼的腙化合物的合成和表征一直是研究的重点,展示了苯并肼衍生物的多功能性。雷等人(2013 年)合成了衍生自 4-甲基苯并肼的两种腙化合物,展示了它们的晶体结构以及通过氢键和 π…π 堆积相互作用产生的相互作用 雷等人,2013。这些发现表明在材料科学和分子工程中具有潜在的应用。

抗菌活性

抗菌活性的研究是苯并肼衍生物的一个重要应用。胡等人(2015 年)合成了具有抗菌和抗真菌活性的腙化合物,突出了它们作为抗菌剂的潜力 胡等人,2015。这项研究强调了苯并肼衍生物在开发新型抗菌化合物中的重要性。

发光材料

在发光材料领域,廖等人(2016 年)合成了具有双卡宾和功能性双唑酸螯合物的 Pt(II) 络合物,展示了明亮的固态发射和在有机发光二极管 (OLED) 中的应用 廖等人,2016。这项研究突出了苯并肼衍生物在开发先进发光材料中的潜力。

分子对接和抗菌评价

库马尔等人(2013 年)对含有苯并肼部分的 1,3,4-恶二唑衍生物的研究揭示了显着的抗菌和抗真菌活性。他们的研究强调了分子对接在评估这些化合物的抗菌特性中的作用,表明它们在药物化学中的潜力 库马尔等人,2013。

未来方向

While specific future directions for 2-Chloro-3-methylbenzhydrazide are not directly mentioned in the literature, research on similar compounds suggests potential areas of interest. For instance, a review highlights recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, suggesting potential future directions in the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems .

属性

IUPAC Name |

2-chloro-3-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-3-2-4-6(7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMUYOSYWNDADC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)

![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)

![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)

![1-[4-(1-Adamantyl)phenyl]adamantane](/img/structure/B1308494.png)